A Technical Guide to the Molecular Weight and Formula Analysis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine
A Technical Guide to the Molecular Weight and Formula Analysis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. For researchers and scientists, the confirmation of a molecule's identity and purity is paramount before its advancement through the development pipeline. This guide provides an in-depth technical overview of the essential analytical methodologies for determining the molecular weight and confirming the molecular formula of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, a compound of interest for further investigation.
This document is structured to provide not just procedural steps but also the underlying scientific principles and rationale, reflecting the perspective of a seasoned application scientist. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.
Compound Profile: 5-(2-Bromo-4-methylphenyl)thiazol-2-amine
Before delving into the analytical techniques, a thorough theoretical analysis of the target molecule is crucial. This establishes the expected values against which experimental data will be compared.
Molecular Structure:
Molecular Formula Determination:
Based on the chemical name, the molecular formula is deduced as C₁₀H₉BrN₂S .
Theoretical Molecular Weight and Elemental Composition:
A precise understanding of the theoretical values is critical for the validation of experimental results. These calculations are based on the atomic masses of the constituent elements.
| Parameter | Value |
| Molecular Formula | C₁₀H₉BrN₂S |
| Monoisotopic Mass | 267.9724 u |
| Average Molar Mass | 268.15 g/mol |
| Elemental Composition | |
| Carbon (C) | 44.62% |
| Hydrogen (H) | 3.37% |
| Bromine (Br) | 29.70% |
| Nitrogen (N) | 10.41% |
| Sulfur (S) | 11.91% |
Part 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of a molecule's mass and, by extension, its elemental composition.[1][2] Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different molecular formulas.[3]
Principle of the Technique
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision.[1] This high accuracy allows for the determination of the exact mass of the molecular ion, which can then be used to deduce the most likely molecular formula.
Experimental Protocol
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of approximately 1 µg/mL. The use of a dilute sample minimizes the potential for ion suppression and detector saturation.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique that typically produces intact molecular ions.[4]
-
Polarity: Positive ion mode is recommended to promote the formation of the protonated molecule, [M+H]⁺.
-
Mass Range: Set the mass range to scan from m/z 100 to 500 to ensure the detection of the molecular ion and potential fragments.
-
Resolution: A resolution of at least 10,000 is necessary to achieve the required mass accuracy for formula determination.[1]
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Analyze the isotopic pattern of the molecular ion peak. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic M+2 peak of nearly equal intensity to the monoisotopic peak.[5]
-
Utilize the instrument's software to calculate the molecular formula from the accurate mass of the [M+H]⁺ ion. The software will generate a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).
Data Interpretation and Validation
The experimentally determined accurate mass of the [M+H]⁺ ion should be compared to the theoretical value. The molecular formula that provides the best match, and is consistent with the isotopic pattern, is considered the correct one. The presence of the characteristic bromine isotope pattern provides a strong validation of the proposed formula.[5][6]
Part 2: Elemental Analysis for Empirical Formula Verification
Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[7][8] This method provides a direct measure of the elemental composition, which can be used to confirm the empirical and molecular formula of a compound.
Principle of the Technique
A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of a catalyst and excess oxygen.[8][9] This process converts the carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide. These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[8]
Experimental Protocol
1. Sample Preparation:
-
Ensure the sample of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is pure and completely dry, as residual solvents or impurities will lead to inaccurate results.[10]
-
Homogenize the sample to ensure a representative analysis.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
2. Instrumentation and Parameters:
-
Elemental Analyzer: A dedicated CHNS elemental analyzer is used.
-
Combustion Temperature: Typically around 1000 °C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Special Considerations for Halogens: For halogenated compounds, the elemental analyzer must be equipped with appropriate scrubbers to remove the corrosive and interfering combustion byproducts, such as hydrogen bromide.[11]
3. Data Acquisition and Analysis:
-
The instrument's software will automatically calculate the percentage of C, H, N, and S based on the detector response and the initial sample weight.
-
The analysis should be performed in triplicate to ensure the precision and accuracy of the results.
Data Interpretation and Validation
The experimentally determined weight percentages of C, H, N, and S should be compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and, by extension, its molecular formula.[10]
Visualization of Analytical Workflows
To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key steps in each analytical process.
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Caption: Elemental Analysis (CHNS) Workflow.
Conclusion
The synergistic application of high-resolution mass spectrometry and elemental analysis provides a robust and comprehensive approach to the molecular weight and formula determination of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. HRMS offers unparalleled accuracy in mass measurement and invaluable structural clues through isotopic patterns, while elemental analysis provides a direct and quantitative confirmation of the elemental composition. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently establish the identity and purity of this and other novel chemical entities, a critical step in the journey of drug discovery and development.
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The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. (URL: [Link])
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